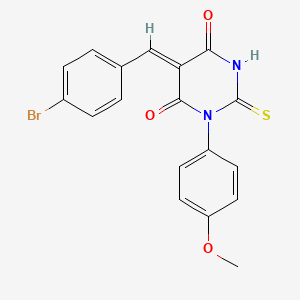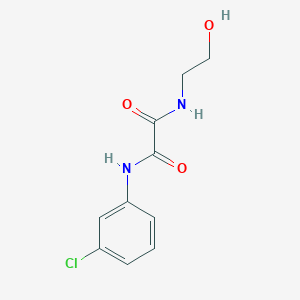
ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The 3,4-dimethylphenyl and 3,4,5-trimethoxybenzylidene groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Scale-up processes also consider cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (4Z)-1-(phenyl)-2-methyl-5-oxo-4-(benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl (4Z)-1-(4-methylphenyl)-2-methyl-5-oxo-4-(4-methoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C26H29NO6 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-8-33-26(29)23-17(4)27(19-10-9-15(2)16(3)11-19)25(28)20(23)12-18-13-21(30-5)24(32-7)22(14-18)31-6/h9-14H,8H2,1-7H3/b20-12- |
InChI-Schlüssel |
ZHFZTLZEQXOILK-NDENLUEZSA-N |
Isomerische SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)

![2-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11641318.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
![(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11641350.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)


![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)
![2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641380.png)
![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11641388.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641390.png)
